molecular formula C18H17N3O3 B11017868 2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

Cat. No.: B11017868
M. Wt: 323.3 g/mol
InChI Key: UCDOBVIBFXTYKE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the resulting biological activities. Its unique structure may confer specific properties that make it suitable for particular applications in medicinal chemistry and other fields.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(3-methyl-4-oxoquinazolin-6-yl)acetamide

InChI

InChI=1S/C18H17N3O3/c1-21-11-19-16-8-5-13(10-15(16)18(21)23)20-17(22)9-12-3-6-14(24-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,22)

InChI Key

UCDOBVIBFXTYKE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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